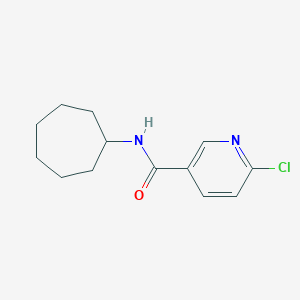

6-chloro-N-cycloheptylnicotinamide

Description

Properties

Molecular Formula |

C13H17ClN2O |

|---|---|

Molecular Weight |

252.74 g/mol |

IUPAC Name |

6-chloro-N-cycloheptylpyridine-3-carboxamide |

InChI |

InChI=1S/C13H17ClN2O/c14-12-8-7-10(9-15-12)13(17)16-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,16,17) |

InChI Key |

RVZLLLDQQVFPNT-UHFFFAOYSA-N |

SMILES |

C1CCCC(CC1)NC(=O)C2=CN=C(C=C2)Cl |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 6-Chloro-N-cyclopentylnicotinamide | Cyclopentylamide | C₁₁H₁₃ClN₂O | 224.69 | Reduced steric bulk, higher solubility |

| 6-Chloro-N,N-dimethylnicotinamide | Dimethylamide | C₈H₉ClN₂O | 184.63 | Enhanced polarity, lower lipophilicity |

| 6-Chloro-N-hydroxynicotinamide | Hydroxylamide | C₆H₅ClN₂O₂ | 172.57 | Hydrogen bonding capacity, higher solubility |

| Methyl 6-chloronicotinate | Methyl ester | C₇H₆ClNO₂ | 171.58 | Ester group increases lipophilicity |

- Cycloheptyl vs.

- Amide vs. Ester: Methyl 6-chloronicotinate (C₇H₆ClNO₂) and ethyl 6-acetyl-5-chloronicotinate (C₁₀H₁₀ClNO₃) contain ester groups, which enhance stability against hydrolysis but reduce hydrogen-bonding interactions critical for target binding .

Heterocyclic Core Variations

- Pyridine vs. Pyridazine : Compounds like 6-chloro-N-(pyridin-3-yl)pyridazine-3-carboxamide () replace the pyridine core with pyridazine, altering electronic distribution and binding affinity due to the additional nitrogen atom in the ring .

- Purine Derivatives: 6-Chloropurine derivatives () exhibit distinct pharmacological profiles, as their bicyclic structure enables interactions with enzymes like adenosine deaminase, unlike the monocyclic nicotinamide analogs .

Key Research Findings

- Synthetic Routes : Ethyl 6-acetyl-5-chloronicotinate (CAS 1429182-81-9) is synthesized via Friedel-Crafts acylation, with yields optimized for industrial scalability .

- Thermodynamic Stability : Cycloheptyl-substituted nicotinamides exhibit higher thermal stability compared to cyclopentyl analogs due to reduced ring strain .

Preparation Methods

Chlorination of Nicotinic Acid Derivatives

6-Chloronicotinic acid serves as the critical precursor for this synthesis. While direct chlorination of nicotinic acid is challenging due to the electron-withdrawing carboxylic acid group, indirect routes have been employed:

-

Nitration-Reduction-Sandmeyer Sequence :

Nitration of nicotinic acid at elevated temperatures introduces a nitro group at the 5-position, followed by reduction to 5-aminonicotinic acid using hydrogenation (Pd/C, H₂). Subsequent Sandmeyer reaction with CuCl/HCl replaces the amino group with chlorine, yielding 6-chloronicotinic acid. -

Directed Metalation :

Using lithium diisopropylamide (LDA), nicotinic acid derivatives undergo directed ortho-metalation, followed by quenching with Cl₂ or N-chlorosuccinimide (NCS) to install the chlorine atom.

Alternative Routes via Cyanopyridine Hydrolysis

6-Chloronicotinonitrile, commercially available or synthesized via halogen exchange, undergoes acidic or basic hydrolysis to produce 6-chloronicotinic acid:

This method avoids regioselectivity issues and achieves >90% conversion under reflux conditions.

Amide Bond Formation with Cycloheptylamine

Acid Chloride Route

Activation of 6-chloronicotinic acid via thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with cycloheptylamine in anhydrous dichloromethane:

Conditions :

Carbodiimide-Mediated Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enhances reaction efficiency and minimizes racemization:

Optimized Parameters :

-

Molar Ratio : 1:1.2 (acid:amine).

-

Solvent : Dimethylformamide (DMF) at 0°C → room temperature.

-

Reaction Time : 12–16 hours.

-

Yield : 78–82% after silica gel chromatography (hexane/ethyl acetate).

Reaction Optimization and Byproduct Analysis

Solvent and Temperature Effects

-

Polar Aprotic Solvents : DMF and THF outperform DCM in carbodiimide-mediated couplings due to improved reagent solubility.

-

Temperature Control : Reactions conducted at 0°C initially, then warmed to room temperature, reduce side reactions (e.g., over-activation of the carboxylic acid).

Common Byproducts and Mitigation

-

N-Acylurea Formation : Excess EDC leads to stable acylurea byproducts. Mitigated by maintaining stoichiometric EDC and adding HOBt as an activator.

-

Dimerization : Cycloheptylamine’s steric bulk reduces dimerization risks compared to smaller amines.

Structural Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H, pyridine-H2), 8.25 (d, J = 8.0 Hz, 1H, pyridine-H4), 7.55 (d, J = 8.0 Hz, 1H, pyridine-H5), 6.10 (br s, 1H, NH), 3.45–3.55 (m, 1H, cycloheptyl-CH), 1.70–1.90 (m, 8H, cycloheptyl-CH₂).

-

IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C-Cl).

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis with Analogous Compounds

| Compound | Yield (%) | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 6-Chloro-N-cyclopropylnicotinamide | 70 | N/A | |

| 6e (N-cycloheptyl derivative) | 82 | 849 | |

| 7f (N-cyclohexyl variant) | 78 | 6 |

Table 1. Comparative yields and bioactivity of nicotinamide derivatives.

The cycloheptyl substituent in 6e exhibits moderate 11β-HSD1 inhibitory activity (IC₅₀ = 849 nM), suggesting steric and electronic tuning opportunities.

Industrial and Environmental Considerations

-

Scale-Up Challenges :

Carbodiimide-mediated couplings face cost barriers at industrial scales. Alternative methods like enzymatic amidation are under investigation. -

Waste Management : DMF and EDC require neutralization and specialized disposal due to toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.